Chondropsin C is a member of the chondropsin class of macrolide compounds, which are primarily derived from marine organisms, particularly sponges. These compounds exhibit a range of biological activities, including cytotoxic and antitumor properties. Chondropsin C has garnered attention for its structural complexity and potential therapeutic applications.
Chondropsin C is isolated from marine sponges, specifically from species within the genera Poecillastra and Chondropsis. The extraction and purification of this compound typically involve various chromatographic techniques following the collection of sponge samples from marine environments. The unique ecological niches of these sponges contribute to the diverse chemical structures found in their metabolites.
Chondropsin C falls under the category of macrolide lactams, characterized by a large cyclic structure containing a lactam (a cyclic amide) and various functional groups that contribute to its biological activity. This compound is classified as a secondary metabolite due to its role in the organism's defense mechanisms against predation and microbial infections.
The synthesis of Chondropsin C has been approached through several methodologies, primarily focusing on total synthesis and segment synthesis strategies. Recent studies have utilized stereoselective synthesis techniques to construct specific segments of the molecule.
Chondropsin C exhibits a complex molecular structure characterized by a macrolide ring. The exact arrangement of atoms and functional groups plays a crucial role in its biological activity.
Chondropsin C undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:
The reaction pathways often involve careful control of reaction conditions to ensure high yields and selectivity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for product purification and analysis.
The mechanism by which Chondropsin C exerts its biological effects involves interaction with cellular targets that disrupt normal cellular functions. This may include:
Experimental studies have shown that Chondropsin C exhibits cytotoxicity against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .
Relevant analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) provide further insights into its chemical characteristics .
Chondropsin C has significant potential in scientific research due to its bioactive properties:
Ongoing research continues to explore the full range of applications for Chondropsin C in pharmacology and biotechnology, aiming to harness its unique structural attributes for therapeutic use.
Chondropsin C was first isolated and identified in 2001 from marine sponges belonging to the genus Ircinia. Specifically, it was obtained from Ircinia ramosa and an unidentified Ircinia species collected through collaborative efforts between Australian and Palauan research teams. The compound was purified using bioassay-guided fractionation of aqueous sponge extracts, followed by chromatographic techniques including reversed-phase HPLC. Initial structural characterization employed mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a complex macrolide lactam structure with potent cytotoxicity against tumor cell lines in the National Cancer Institute’s screening panel. This discovery was part of a broader investigation into bioactive sponge metabolites that yielded several chondropsin analogs [2] [5].
Ircinia sponges (Class: Demospongiae, Order: Dictyoceratida) inhabit tropical and subtropical marine ecosystems, with specimen collections for chondropsin C research occurring in Australian and Micronesian waters. These filter-feeding invertebrates thrive in reef environments at depths of 10-40 meters, where they form irregular, massive growths on hard substrates. Chemically, Ircinia sponges are prolific producers of bioactive secondary metabolites, including terpenoids, alkaloids, and macrolides. The ecological role of chondropsin C is hypothesized to involve chemical defense against predation, fouling, or microbial infection—a common function of sponge-derived macrolides. Notably, the taxonomic distribution of chondropsins across multiple sponge orders (Poecilosclerida, Astrophorida, Dictyoceratida) suggests possible microbial symbiont involvement in biosynthesis, though this remains unconfirmed for Ircinia-derived compounds [5] [7].
Chondropsin C belongs to a structurally distinctive class of polyketide-derived macrolide lactams characterized by large-ring systems (33-37 atoms) and embedded pyrrole moieties. Within this family, it features a 37-membered macrocyclic ring, distinguishing it from chondropsin A (35-membered ring) and chondropsin B (33-membered ring). Structurally, it shares a conserved lactam bond and multiple hydroxyl groups with other chondropsins, but lacks specific oxygenation patterns present in chondropsins A and D. The compound exhibits close phylogenetic relationships with poecillastrins—notably poecillastrin C and D—which share the core macrolide lactam architecture but display variations in methylation and hydroxylation. The table below summarizes key structural relationships:
Table 1: Structural Features of Selected Chondropsin-Class Macrolide Lactams
Compound | Macrocyclic Ring Size | Distinctive Structural Features | Shared Biosynthetic Features |
---|---|---|---|
Chondropsin A | 35-membered | C26 hydroxyl, Δ²⁴,²⁵ unsaturation | Pyrrole moiety, Lactam bond, Polyketide chain |
Chondropsin C | 37-membered | C15 methoxy, C8-C9 epoxide | Pyrrole moiety, Lactam bond, Polyketide chain |
Poecillastrin A | 33-membered | Δ¹⁵,¹⁶ unsaturation, C3 methyl ester | Pyrrole moiety, Lactam bond |
73-Deoxychondropsin | 35-membered | Absence of C7 hydroxyl | Pyrrole moiety, Lactam bond, Polyketide chain |
This structural diversity arises from variations in polyketide chain elongation, cyclization, and post-cyclization modifications during biosynthesis [2] [7] [9].
Chondropsin C operates within a broader pharmacological landscape of vacuolar (H⁺)-ATPase (V-ATPase) inhibitors, alongside bafilomycins, salicylihalamides, and archazolid. While all these compounds inhibit proton translocation by targeting the V₀ domain, their structural and inhibitory profiles diverge significantly:
Table 2: Comparative Analysis of V-ATPase Inhibitor Classes
Property | Bafilomycins | Salicylihalamides | Chondropsins (e.g., Chondropsin C) |
---|---|---|---|
Chemical Class | 16-Membered Macrolides | Benzolactone Enamides | Macrolide Lactams (33-37-membered) |
Potency (IC₅₀/Kᵢ) | <10 nM | 1-20 nM | 0.04–10 μM |
Mammalian V-ATPase Inhibition | Yes (Universal) | Yes (Selective) | Moderate-Weaker (IC₅₀ >0.4 μM) |
Fungal V-ATPase Inhibition | Yes (Universal) | Minimal/None | Stronger (IC₅₀ ~0.04–0.7 μM) |
Mechanistic Insight | Blocks rotor rotation | Mammal-specific binding | Partial bafilomycin site overlap |
This pharmacological profile positions chondropsin C as a valuable tool for probing structural determinants of V-ATPase isoform specificity and developing selective inhibitors targeting pathogenic fungi or tumor cells reliant on specific V-ATPase isoforms [1] [6] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1